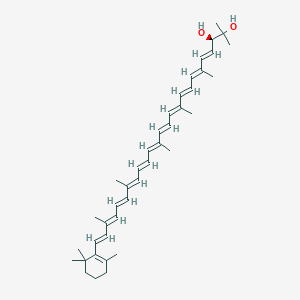
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
Übersicht
Beschreibung
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the CAS Number: 13600-42-5 . It is used as a reagent in the synthesis of cyano (trifluoromethyl)aminopyridine derivatives which are used as androgen receptor antagonists for stimulating hair growth and reducing sebum production . It is also used in the preparation of novel analogs of marine indole alkaloids which are used as potential anticancer agents .
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is C7HCl2F3N2 . The molecular weight is 241 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile include a molecular weight of 240.99 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 282.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a topological polar surface area of 36.7 Ų .Wissenschaftliche Forschungsanwendungen
Regioselective Amination
Palladium-catalyzed C-2 amination of dichloronicotinonitrile, a related compound, has been studied for synthesizing chloro-anilino nicotinonitrile compounds (Delvare, Koza, & Morgentin, 2011).
Synthesis and Antimicrobial Activity
Microwave-assisted synthesis of nicotinonitrile derivatives, including ones linked to chromene units, has been explored. These compounds have shown significant antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis strains (Mekky & Sanad, 2022).
Novel Heterocycles
The reaction of 2-chloronicotinonitrile with thioureas has been explored for the synthesis of new pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems (Coppola & Shapiro, 1981).
Photophysical Studies
Studies have been conducted on nicotinonitrile derivatives for potential applications in light-emitting materials. The synthesized compounds exhibit good absorption and fluorescence properties (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Cellulose Synthase Inhibition
Research has shown that 2,6-Dichlorobenzonitrile, a compound similar to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, inhibits cellulose synthesis, which has implications in plant physiology studies (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).
Corrosion Inhibition
Nicotinonitriles have been investigated as corrosion inhibitors for mild steel in acidic environments. Their efficiency in protecting against corrosion has been confirmed through electrochemical and surface morphological studies (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Synthesis of Antiprotozoal Agents
The synthesis of nicotinonitrile derivatives has been explored for potential antiprotozoal activity, showing efficacy against Trypanosoma and Plasmodium falciparum (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Primitive Earth Synthesis
Studies have indicated that nicotinonitrile derivatives could have been synthesized under primitive earth conditions, which is significant in understanding the origins of life (Friedmann, Miller, & Sanchez, 1971).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXXBTBGBXYHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371555 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
13600-42-5 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















